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Styrol-acryl-nitril -

Styrol-acryl-nitril

Catalog Number: EVT-8660779
CAS Number:
Molecular Formula: C11H9N
Molecular Weight: 155.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary sources of styrol-acryl-nitril are derived from the polymerization of styrene and acrylonitrile monomers. The copolymerization process can be conducted through various methods, including emulsion, bulk, and suspension polymerization techniques. The choice of method influences the properties and molecular weight of the resulting polymer.

Classification

Styrol-acryl-nitril is classified as an amorphous thermoplastic polymer. It falls under the category of engineering plastics due to its enhanced mechanical properties compared to standard plastics. The copolymer's composition can vary, typically ranging from 20% to 50% acrylonitrile content, which significantly affects its thermal and mechanical properties.

Synthesis Analysis

Methods

Styrol-acryl-nitril can be synthesized using several methods:

  1. Emulsion Polymerization: This method involves dispersing the monomers in water with surfactants and initiators to produce a stable emulsion. The reaction occurs at elevated temperatures, leading to the formation of latex particles.
  2. Bulk Polymerization: In this method, the monomers are mixed without any solvent or emulsifying agents. Heat is applied to initiate polymerization, which can yield high molecular weight polymers.
  3. Suspension Polymerization: This technique involves suspending the monomer droplets in water using stabilizers. The polymerization occurs within these droplets, allowing for controlled particle size.

Technical Details

The synthesis process typically involves controlling parameters such as temperature, pressure, and monomer ratios to achieve desired properties. For instance, a study indicated that maintaining a specific temperature profile during copolymerization is crucial for optimizing the acrylonitrile content in the final product .

Molecular Structure Analysis

Structure

The molecular structure of styrol-acryl-nitril consists of alternating units of styrene and acrylonitrile. The repeating unit can be represented as follows:

 C8H8 n C3H3m\text{ C}_8\text{H}_8\text{ }_n\text{ C}_3\text{H}_3\text{N }_m

where nn and mm represent the number of repeating units of styrene and acrylonitrile respectively.

Data

The copolymer exhibits a glass transition temperature that varies based on its composition; for example, increasing acrylonitrile content generally raises the glass transition temperature due to enhanced intermolecular interactions.

Chemical Reactions Analysis

Reactions

Styrol-acryl-nitril undergoes various chemical reactions during its synthesis and modification:

  1. Copolymerization Reaction: The primary reaction involves the radical copolymerization of styrene and acrylonitrile under heat and initiators.
  2. Post-Polymerization Modifications: Chemical modifications can be performed on the nitrile groups to enhance functionalities or improve compatibility with other materials .

Technical Details

The reaction kinetics can be influenced by factors such as temperature, concentration of initiators, and the presence of solvents or emulsifiers. Differential scanning calorimetry has been utilized to analyze thermal transitions during these reactions .

Mechanism of Action

Process

The mechanism of action for styrol-acryl-nitril involves free radical initiation followed by propagation where radicals formed from initiators react with monomers to create active sites for further polymer growth. This process can be detailed as follows:

  1. Initiation: Free radicals generated from thermal decomposition of initiators react with styrene or acrylonitrile.
  2. Propagation: The active radical adds onto another monomer unit, forming a longer polymer chain.
  3. Termination: The reaction concludes when two radical chains combine or when a radical reacts with an inhibitor.

Data

Kinetic studies have shown that the rate of polymerization increases with temperature and initiator concentration .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.04 g/cm³
  • Glass Transition Temperature: Ranges from 100°C to 110°C depending on acrylonitrile content.
  • Melting Point: Styrol-acryl-nitril does not have a distinct melting point due to its amorphous nature.

Chemical Properties

  • Solubility: Soluble in organic solvents like acetone and chloroform but insoluble in water.
  • Chemical Resistance: Resistant to dilute acids and bases but sensitive to strong oxidizing agents.

Relevant analyses such as Fourier transform infrared spectroscopy have confirmed characteristic functional groups associated with both styrene (C=C) and acrylonitrile (C≡N) in various blends .

Applications

Styrol-acryl-nitril is widely used in various scientific and industrial applications due to its favorable properties:

  • Automotive Parts: Used for interior components due to its impact resistance.
  • Consumer Goods: Commonly found in household items like containers and toys.
  • Electronics: Utilized in casings for electronic devices due to its durability.
  • Medical Devices: Employed in certain medical applications where clarity and strength are required.
Synthesis and Polymerization Mechanisms of Styrene-Acrylonitrile Copolymer

Monomer Reactivity Ratios in Copolymerization Kinetics

The copolymerization kinetics of styrene and acrylonitrile are governed by the distinct reactivity ratios of these monomers, which fundamentally determine the copolymer composition and sequence distribution. According to the terminal copolymerization model, the relative reactivities are expressed through the reactivity ratios r₁ (styrene) and r₂ (acrylonitrile), defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k₁₁ and k₂₂ represent homopropagation rate constants, while k₁₂ and k₂₁ denote cross-propagation rate constants [8]. For the styrene-acrylonitrile system, reported values at 60°C are approximately rₛₜ = 0.40 ± 0.05 and rₐₙ = 0.04 ± 0.01 [5] [8]. These values indicate that acrylonitrile radicals exhibit a strong preference for adding styrene monomers (k₂₁ >> k₂₂), while styrene radicals show moderate selectivity toward acrylonitrile addition (k₁₂ > k₁₁).

The copolymer composition equation (Mayo-Lewis equation) describes the instantaneous copolymer composition:$$\frac{d[S]}{d[AN]} = \frac{[S]}{[AN]} \cdot \frac{rS[AN] + [S]}{r{AN}[S] + [AN]}$$This relationship reveals a significant compositional drift during copolymerization due to acrylonitrile's higher reactivity. At equimolar initial monomer concentrations, the copolymer is substantially richer in acrylonitrile than the feed, necessitating controlled feeding strategies or high conversion limitations for uniform composition [8].

The Q-e scheme developed by Alfrey and Price provides further insight into reactivity differences. Styrene (Q = 1.0, e = -0.8) exhibits higher resonance stabilization but slightly negative polarity, while acrylonitrile (Q = 0.6, e = 1.2) possesses moderate resonance stabilization but strong positive polarity. The large difference in e values (|Δe| = 2.0) indicates significant polarity-driven alternation tendency, explaining the relatively low rₛₜ × rₐₙ product (≈0.016) [8]. Advanced kinetic studies have revealed that penultimate unit effects moderately influence propagation rates in this system. The presence of a styrene unit adjacent to the radical center enhances acrylonitrile addition by 20-30% compared to an acrylonitrile penultimate unit due to polar and steric interactions [8].

Table 1: Reactivity Parameters in Styrene-Acrylonitrile Copolymerization

ParameterStyreneAcrylonitrileSignificance
Reactivity ratio (r)0.40 ± 0.050.04 ± 0.01AN-rich copolymer at low conversion
Q value1.00.6Measures resonance stabilization
e value-0.81.2Indicates electron deficiency
Homopropagation kₚ (L/mol·s)176196Similar intrinsic propagation rates
Cross-propagation k₁₂ (L/mol·s)4344900Enhanced AN• + St addition

Emulsion versus Bulk Polymerization Methodologies

Emulsion Polymerization Process

Emulsion polymerization employs a water-based system where styrene and acrylonitrile monomers are dispersed through mechanical agitation and stabilized by surfactants (typically 1-5% sodium dodecyl sulfate or similar anionic emulsifiers). Initiation occurs via water-soluble initiators such as potassium persulfate (K₂S₂O₈), generating sulfate radicals that enter monomer-swollen micelles (diameter ≈ 10-50 nm) [1] [6]. The process follows the Smith-Ewart model characterized by three distinct stages:

  • Nucleation (Stage I): Particle formation dominates as radicals enter micelles, with monomer concentration in particles remaining constant. Particle count reaches 10¹⁴–10¹⁵ per liter.
  • Growth (Stage II): Monomer droplets supply growing particles, maintaining steady monomer concentration. Latex particles grow to 50-200 nm diameter.
  • Completion (Stage III): Monomer depletion causes polymerization rate decline [1].

Key advantages include excellent heat dissipation (critical for the exothermic SAN copolymerization, ΔH ≈ 70 kJ/mol), high molecular weights achievable at rapid rates, and latex product suitability for direct coating applications. Limitations involve surfactant residue incorporation (potentially compromising thermal stability) and complex coagulation/washing steps for powder isolation [1] [6].

Bulk (Mass) Polymerization Process

Bulk polymerization directly reacts neat monomer mixtures using oil-soluble initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at 0.1-1% concentrations. Temperature control is critical, with commercial processes typically operating between 80-150°C [5]. The Trommsdorff-Norrish effect (gel effect) significantly influences kinetics: as conversion increases beyond 20-30%, viscosity rise impedes termination, causing autoacceleration. This effect is more pronounced for styrene-acrylonitrile systems than homopolymers due to copolymer-enhanced chain rigidity [5].

Continuous processes employ tower reactors with progressive temperature zoning to manage viscosity and heat removal. Conversion is limited to 50-70% before devolatilization to minimize branching/gel formation. Benefits include superior optical clarity and purity in the final product (no emulsifier residues), while challenges encompass high viscosity handling (10³–10⁶ cP at high conversion) and potential runaway reactions requiring sophisticated engineering controls [5].

Table 2: Comparison of Emulsion and Bulk Polymerization for SAN Production

ParameterEmulsion ProcessBulk Process
Thermal ControlExcellent (water medium)Challenging (viscosity-dependent)
Typical Molecular Weight (Mw)150,000–300,000 g/mol80,000–150,000 g/mol
Polydispersity Index (Đ)2.5–4.02.0–2.5
Residual Surfactant0.5–3.0%<0.05%
Particle Size/Form100–300 nm latexDissolved polymer melt
Product ColorOff-whiteWater-white
Branching/Gel FormationMinimalModerate at high conversion

Role of Free-Radical Initiators in Molecular Weight Control

Free-radical initiators dictate molecular weight development through their decomposition kinetics and initiation efficiency. Conventional initiators like AIBN (t₁/₂ = 10 h at 64°C) and BPO (t₁/₂ = 10 h at 73°C) generate radicals at rates described by:$$Ri = 2f kd [I]$$where $f$ represents initiator efficiency (0.3–0.8 for SAN systems), $kd$ is decomposition rate constant, and [I] is initiator concentration. Molecular weight ($\overline{DPn}$) inversely correlates with initiator concentration:$$\frac{1}{\overline{DPn}} = \frac{kt Rp}{kp^2 [M]^2} + CM + \frac{k{tr,I}[I]}{kp [M]} + \frac{Ri}{kp [M]}$$where $kt$, $kp$ are termination/propagation rate constants, $CM$ is chain transfer to monomer constant, and $k{tr,I}$ is chain transfer to initiator constant [5] [8]. For acrylonitrile-rich formulations, chain transfer to monomer becomes significant ($CM^{AN}$ ≈ 4×10⁻⁵ vs $C_M^{St}$ ≈ 0.9×10⁻⁵ at 60°C) [5].

Controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP), enable precise molecular weight control. ATRP employs transition metal complexes (e.g., CuCl/N,N,N',N'',N''-pentamethyldiethylenetriamine) that establish equilibrium between active radicals and dormant halogen-capped chains:$$\ce{Pn-X + Cu(I)L <=> Pn^\bullet + X-Cu(II)L}$$The equilibrium constant ($K_{eq}$ ≈ 10⁻⁷–10⁻⁸ for SAN) determines radical concentration. Key benefits include:

  • Polydispersity reduction to 1.1–1.3 versus 2.0–4.0 in conventional processes
  • Molecular weight predictability via $\overline{DPn} = \frac{\Delta [M]}{[I]0} \times conv.$
  • End-group fidelity for block copolymer synthesis [5]

Macroinitiators facilitate advanced architectures. Trichloromethyl-terminated poly(vinyl acetate) ($\ce{CCl3-PVAc}$) initiates ATRP of styrene/acrylonitrile mixtures, producing $\ce{PVAc-b-(AN-co-St)}$ block copolymers with controlled AN sequence distribution [5]. Molecular weight management strategies must account for acrylonitrile's cyclization tendency during propagation, which can cause branching at high conversions (>80%) in conventional processes [3] [8].

Table 3: Initiator Systems for Styrene-Acrylonitrile Copolymerization

Initiator TypeExample CompoundsDecomposition Rate at 80°C (s⁻¹)Efficiency (f)Molecular Weight Control Mechanism
Azo-compoundsAIBN, V-50 (AMVN)AIBN: 3.5×10⁻⁵0.6–0.8Primary radical concentration
PeroxidesBPO, LPOBPO: 8.3×10⁻⁶0.4–0.6Chain transfer to initiator
Redox SystemsPersulfate-bisulfiteVariable0.3–0.7Temperature-independent initiation
ATRP CatalystsCuBr/PMDETAKeq: 10⁻⁷–10⁻⁸>0.95Dynamic activation-deactivation
IniferersTetraethylthiuram disulfidePhotolytic0.8–1.0Reversible termination

Properties

Product Name

Styrol-acryl-nitril

IUPAC Name

5-phenylpenta-2,4-dienenitrile

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

InChI

InChI=1S/C11H9N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H

InChI Key

JDCCCHBBXRQRGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC#N

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